molecular formula C17H15BrN2O5 B11555615 {2-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

{2-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B11555615
M. Wt: 407.2 g/mol
InChI Key: SKYBPYXHECVIPB-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group, an acetamido group, and a phenoxyacetic acid moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, including the formation of the bromophenoxy and acetamido groups, followed by their coupling with phenoxyacetic acid. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromophenoxy group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-{2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The bromophenoxy and acetamido groups play a crucial role in binding to target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(E)-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID: Similar structure with a different bromophenoxy substitution pattern.

    2-{2-[(E)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID: Chlorine substitution instead of bromine.

    2-{2-[(E)-{[2-(3-FLUOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID: Fluorine substitution instead of bromine.

Uniqueness

The uniqueness of 2-{2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID lies in its specific bromophenoxy substitution, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H15BrN2O5

Molecular Weight

407.2 g/mol

IUPAC Name

2-[2-[(E)-[[2-(3-bromophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C17H15BrN2O5/c18-13-5-3-6-14(8-13)24-10-16(21)20-19-9-12-4-1-2-7-15(12)25-11-17(22)23/h1-9H,10-11H2,(H,20,21)(H,22,23)/b19-9+

InChI Key

SKYBPYXHECVIPB-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Br)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)COC2=CC(=CC=C2)Br)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.